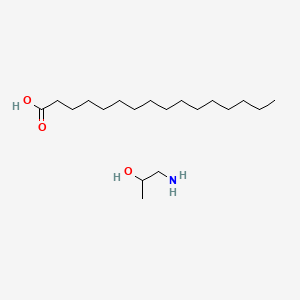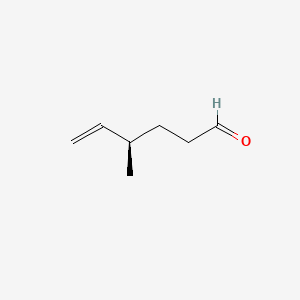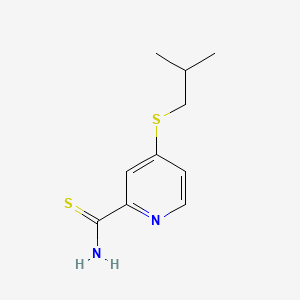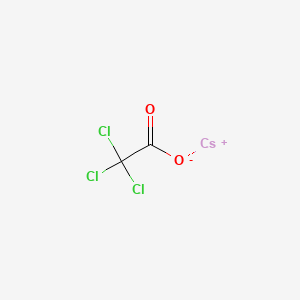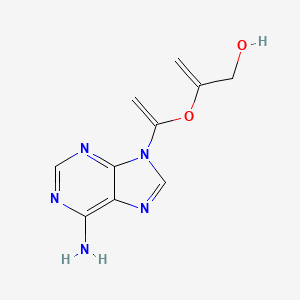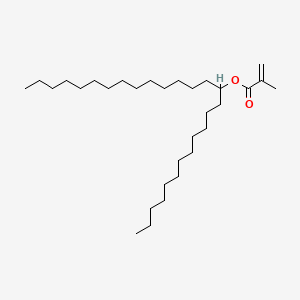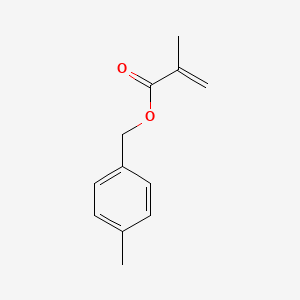
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a fruity odor, commonly found in natural products such as oregano. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be synthesized through various methods. One common approach involves the aldol condensation of 1,4-dimethyl-3-cyclohexen-1-one with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, as well as in the production of various consumer products.
Mécanisme D'action
The mechanism of action of 1-(1,4-dimethyl-3-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
Comparaison Avec Des Composés Similaires
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be compared with other similar compounds, such as:
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure but lacks the butenone moiety, resulting in different chemical and biological properties.
1,4-Dimethyl-4-acetyl-1-cyclohexene: Another related compound with a similar cyclohexene ring but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
83258-28-0 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(E)-1-(1,4-dimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-4-5-11(13)12(3)8-6-10(2)7-9-12/h4-6H,7-9H2,1-3H3/b5-4+ |
Clé InChI |
QYSXZPZYXWWJGS-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/C(=O)C1(CCC(=CC1)C)C |
SMILES canonique |
CC=CC(=O)C1(CCC(=CC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


